
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of 4-methoxyphenol, which is reacted with chloromethyl thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large volumes of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazole-5-carboxylic acid
- 4-((4-Methoxyphenoxy)methyl)-1,2,3-triazole-5-carboxylic acid
- 5-((4-Methoxyphenoxy)methyl)-1,2,4-thiadiazole-3-carboxylic acid
Uniqueness
5-((4-Methoxyphenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its reactivity and potential for various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10N2O4S |
|---|---|
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-16-7-2-4-8(5-3-7)17-6-9-10(11(14)15)12-13-18-9/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
QYDFARHCRALDAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


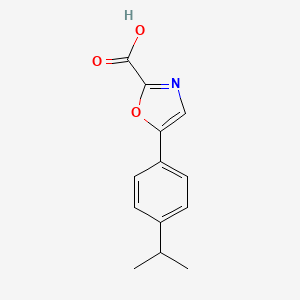

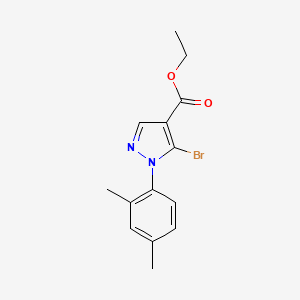
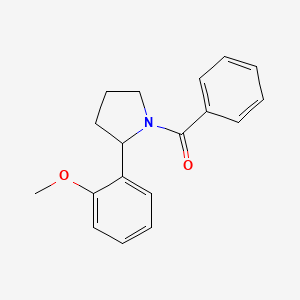


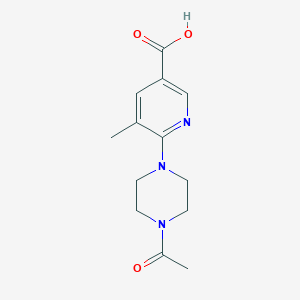
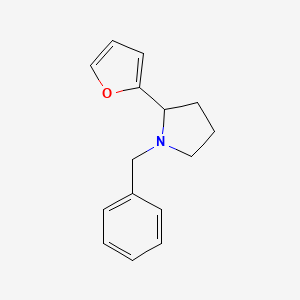

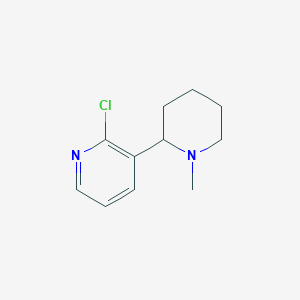
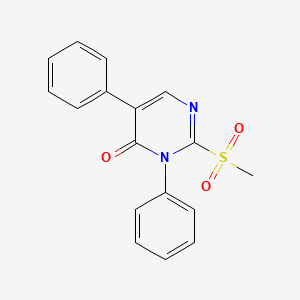

![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)

